(1-Chloro-3-methoxypropyl)benzene
Description
(1-Chloro-3-methoxypropyl)benzene (CAS: N/A; Ref: 3D-FCA95555) is a substituted benzene derivative featuring a propyl chain with a chlorine atom at the first carbon and a methoxy group at the third carbon (structure: benzene-CHCl-CH₂-OCH₃) . This compound combines electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, which influence its electronic properties, reactivity, and interactions.
Properties
IUPAC Name |
(1-chloro-3-methoxypropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-12-8-7-10(11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBQCYBKAPHBRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343802 | |
| Record name | (1-Chloro-3-methoxypropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55955-55-0 | |
| Record name | (1-Chloro-3-methoxypropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-methoxypropyl)benzene typically involves the reaction of benzene with 1-chloro-3-methoxypropane under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloro-3-methoxypropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of (1-Chloro-3-methoxypropyl)benzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-3-methoxypropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
(1-Chloro-3-methoxypropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloro-3-methoxypropyl)benzene involves its interaction with specific molecular targets. The chlorine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include electrophilic aromatic substitution and nucleophilic substitution reactions .
Comparison with Similar Compounds
Key Observations :
- The chlorine atom increases molecular weight and polarity compared to non-halogenated analogs.
- The methoxy group enhances solubility in polar solvents (e.g., ethanol) due to its electron-donating nature .
- Boiling points correlate with molecular weight and dipole moments: (1-Chloro-3-methoxypropyl)benzene > (3-Methoxypropyl)benzene > (3-Chloropropyl)benzene.
2.3. Reactivity and Stability
- Nucleophilic Substitution :
The chlorine atom in (1-Chloro-3-methoxypropyl)benzene is less reactive in SN2 reactions compared to benzyl chloride due to steric hindrance from the bulky propyl chain and the electron-donating methoxy group . - Electrophilic Aromatic Substitution :
The methoxy group directs electrophiles (e.g., nitration, sulfonation) to the para and ortho positions of the benzene ring, similar to other methoxy-substituted aromatics . - Thermal Stability :
The presence of both Cl and OCH₃ may lead to competing decomposition pathways. For example, Cl could facilitate elimination reactions (e.g., HCl loss), while OCH₃ stabilizes intermediates through resonance.
2.4. Surface Interactions and Catalysis
Studies on benzene adsorbed on platinum surfaces (e.g., Pt(111)) reveal that substituents significantly alter adsorption geometry and reactivity . For (1-Chloro-3-methoxypropyl)benzene:
- The chlorine atom may anchor the molecule to metal surfaces via lone-pair interactions, similar to chlorinated aromatics .
- The methoxy group could weaken adsorption strength compared to pure hydrocarbons due to steric effects .
2.5. Electron-Induced Fragmentation
- Charged Fragment Formation :
Lighter fragments (e.g., H⁺, CH₃⁺) are preferentially desorbed due to lower kinetic energy thresholds, a trend likely amplified in (1-Chloro-3-methoxypropyl)benzene due to its labile Cl and OCH₃ groups . - Mechanistic Differences : Compared to benzene, the chlorine atom may enhance dipolar dissociation (DD) pathways, increasing anion (Cl⁻) yields at higher electron energies (>250 eV) .
Biological Activity
(1-Chloro-3-methoxypropyl)benzene, also known as 3-chloro-3-methoxypropylbenzene, is an organic compound with the molecular formula C10H13ClO. It features a benzene ring substituted with a chloro and a methoxypropyl group. This unique structure influences its chemical behavior and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The molecular structure of (1-Chloro-3-methoxypropyl)benzene consists of:
- Benzene Ring (C6H5) : The core structure providing aromatic properties.
- Chloro Group (–Cl) : Imparts reactivity, allowing for nucleophilic substitution reactions.
- Methoxypropyl Group (–OCH3) : Enhances solubility and biological interaction potential.
Biological Activity Overview
Research indicates that derivatives of (1-Chloro-3-methoxypropyl)benzene exhibit significant biological activities, particularly in antimicrobial and anti-inflammatory domains. Below are key findings from various studies:
Antimicrobial Activity
A study investigated the antibacterial properties of synthesized compounds derived from (1-Chloro-3-methoxypropyl)benzene against both Gram-positive and Gram-negative bacteria. The results showed pronounced activity against pathogens such as Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae.
| Compound | Concentration (%) | Zone of Inhibition (mm) |
|---|---|---|
| I | 0.10 | 16 |
| II | 0.05 | 14 |
| III | 0.10 | 16 |
These results indicate that all synthesized compounds possess significant antibacterial activity, with varying efficacy against different bacterial strains .
Anti-inflammatory Properties
In addition to its antimicrobial effects, derivatives of (1-Chloro-3-methoxypropyl)benzene have shown potential anti-inflammatory properties. Research suggests that these compounds can inhibit the production of pro-inflammatory cytokines, thus contributing to reduced inflammation in biological systems.
The mechanism of action for (1-Chloro-3-methoxypropyl)benzene involves its interaction with specific molecular targets within biological systems. The chloro atom can participate in nucleophilic substitution reactions, while the methoxy group may influence the compound's solubility and reactivity with biomolecules.
Case Study 1: Antibacterial Efficacy
In a recent study, various derivatives of (1-Chloro-3-methoxypropyl)benzene were synthesized and tested for their antibacterial properties. The study found that modifications to the methoxy group significantly affected the antibacterial activity. Compounds with additional functional groups exhibited enhanced efficacy against resistant bacterial strains, highlighting the importance of structural modifications in drug design .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of this compound in vitro. The study demonstrated that certain derivatives could significantly reduce the levels of inflammatory markers in cultured human cells. This suggests a promising avenue for developing new anti-inflammatory agents based on the structure of (1-Chloro-3-methoxypropyl)benzene.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
